6-甲基-6-庚烯-2-酮

概述

描述

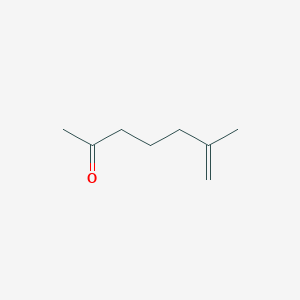

6-Methyl-6-hepten-2-one, also known as Sulcatone, is an unsaturated methylated ketone with the molecular formula C8H14O . It is a colorless, water-like liquid with a citrus-like, fruity odor . It is a natural product found in Aloe africana, Ceratophyllum demersum, and other organisms . It has a role as an alarm pheromone, a volatile oil component, and a plant metabolite .

Synthesis Analysis

There are three synthetic routes for methylheptenone according to the starting materials. One is from acetylene and acetone, the second is from isobutylene, and the third is from isoprene . A study also mentions a method of synthesizing 6-Methyl-6-hepten-2-one from the addition compounds prepared from 4-methyl-l-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate and acetaldehyde by the Prins Reaction .Molecular Structure Analysis

The molecular structure of 6-Methyl-6-hepten-2-one can be viewed using Java or Javascript .Chemical Reactions Analysis

The volatile compound 6-methyl-5-hepten-2-one (MHO) is an important chemical intermediate and flavor component derived from carotenoid during fruit metabolism . Under the reaction conditions of reaction pressure of 30 MPa, reaction temperature of 310–320°C, isobutylene:acetone:formaldehyde 5:4:1 (molar ratio) and reaction residence time of 115 h, the yield of methylheptenone was 34% based on formaldehyde and the space–time yield is 35 g/ (h·L) .Physical and Chemical Properties Analysis

Methyl heptenone is a colorless or light yellow liquid with a lemon grass and isobutyl acetate-like aroma . A study also mentions the determination of the diffusion and partition coefficients of 6-Methyl-5-hepten-2-one in clothing .科学研究应用

大气化学:6-甲基-5-庚烯-2-酮是大气中生物排放的反应产物。它与OH自由基、NO3自由基和O3发生气相反应,影响大气化学和空气质量 (Smith et al., 1996)。

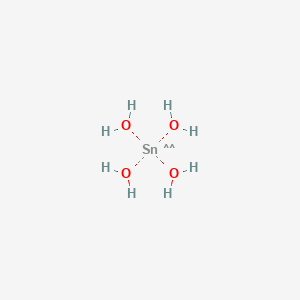

催化研究:经锡修饰的纳米镍催化剂已被用于6-甲基-5-庚烯-2-酮的化学选择性流动加氢。这项研究展示了表面有机金属化学在修改催化剂性质中的应用 (Zienkiewicz-Machnik et al., 2017)。

昆虫学:6-甲基-5-庚烯-2-酮在各种Formica物种中作为警报信息素发挥作用,展示了其在蚂蚁通讯中的生物学意义 (Duffield et al., 1977)。

食品科学:已开发了一种快速液-液萃取-气相色谱-质谱联用方法,用于测定水果中的6-甲基-5-庚烯-2-酮,突显其作为来源于类胡萝卜素代谢的风味成分的作用 (Zhou et al., 2021)。

化学合成:已开发了合成6-甲基-6-庚烯-2-酮的方法,展示了其作为各种化合物合成中间体的实用性 (Saito et al., 1962)。

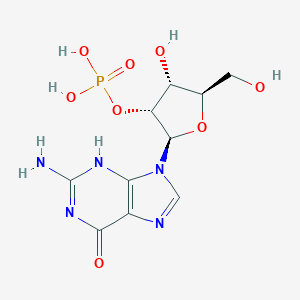

药物研究:该化合物已在HIV-1治疗背景下进行研究。包括1-[(2-羟乙氧基)甲基]-6-苯硫基胸苷在内的各种6-取代脱氧尿苷衍生物显示出对HIV-1的强效抑制作用 (Baba et al., 1990)。

生物技术:6-甲基-5-庚烯-2-酮已在生物转化研究中使用,例如使用醇脱氢酶将其转化为硫卡醇,突显了其在酶合成过程中的相关性 (Röthig et al., 1990)。

材料科学:已研究了6-甲基-5-庚烯-2-酮在室内相关表面如SiO2和TiO2上的吸附,有助于我们了解室内空气化学和人类在室内环境中的作用 (Frank et al., 2023)。

作用机制

安全和危害

Precautions should be taken to keep away from heat/sparks/open flames/hot surfaces. The container should be kept tightly closed. Ground/bond container and receiving equipment should be used. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

未来方向

Research is ongoing to improve the synthesis of 6-Methyl-6-hepten-2-one. For example, a study mentions a new industrial synthesis of 6-Methyl-5-hepten-2-one by phase transfer reaction . Another study discusses the use of 6-Methyl-hepten-2-one in the synthesis of thyrsiferyl 23-Acetate, which acts as an anti-leukemic inducer of apoptosis .

属性

IUPAC Name |

6-methylhept-6-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCHGBFGIKQNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146247 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-15-8 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

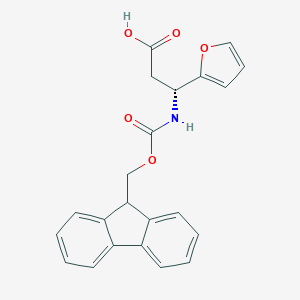

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。